molecular formula C16H17NO4 B11594809 methyl (5E)-5-(2-ethoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (5E)-5-(2-ethoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11594809
M. Wt: 287.31 g/mol
InChI Key: QOLKQXANAXAIRB-FMIVXFBMSA-N
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Description

METHYL (5E)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, an ethoxyphenyl group, and a methylidene group

Preparation Methods

The synthesis of METHYL (5E)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with a pyrrole derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to scale up the synthesis process efficiently .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

METHYL (5E)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives and methylidene-containing molecules. Compared to these compounds, METHYL (5E)-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific structural features, such as the presence of the ethoxyphenyl group and the methylidene group. This uniqueness can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

methyl (5E)-5-[(2-ethoxyphenyl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C16H17NO4/c1-4-21-13-8-6-5-7-11(13)9-12-15(18)14(10(2)17-12)16(19)20-3/h5-9,18H,4H2,1-3H3/b12-9+

InChI Key

QOLKQXANAXAIRB-FMIVXFBMSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=C(C(=N2)C)C(=O)OC)O

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=C(C(=N2)C)C(=O)OC)O

Origin of Product

United States

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